molecular formula C5H7NO B12515175 N,N-Diethenylformamide CAS No. 681214-58-4

N,N-Diethenylformamide

Cat. No.: B12515175
CAS No.: 681214-58-4
M. Wt: 97.12 g/mol
InChI Key: LKIPOGBWSIFYFM-UHFFFAOYSA-N
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Description

N,N-Diethenylformamide is an organic compound with the chemical formula C5H7NO It is a derivative of formamide, where the hydrogen atoms on the nitrogen are replaced by ethenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethenylformamide can be synthesized through several methods. One common approach involves the reaction of formamide with acetylene in the presence of a catalyst. The reaction typically occurs under high-pressure conditions and elevated temperatures to facilitate the formation of the ethenyl groups.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions. This method ensures a consistent yield and purity of the compound. The use of catalysts, such as palladium or nickel, is common to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethenylformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert this compound to N,N-diethenylamine.

    Substitution: The ethenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions include this compound oxide, N,N-diethenylamine, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Diethenylformamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential use in biochemical assays and as a reagent in molecular biology.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: this compound is used in the production of polymers and resins due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism of action of N,N-Diethenylformamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ethenyl groups provide sites for chemical reactivity, allowing the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylformamide: Similar in structure but with methyl groups instead of ethenyl groups.

    N,N-Diethylformamide: Contains ethyl groups instead of ethenyl groups.

    N,N-Dimethylacetamide: Similar structure with an acetamide group instead of formamide.

Uniqueness

N,N-Diethenylformamide is unique due to the presence of ethenyl groups, which provide distinct chemical reactivity compared to its analogs. This makes it particularly useful in polymerization reactions and as a versatile building block in organic synthesis.

Properties

CAS No.

681214-58-4

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

IUPAC Name

N,N-bis(ethenyl)formamide

InChI

InChI=1S/C5H7NO/c1-3-6(4-2)5-7/h3-5H,1-2H2

InChI Key

LKIPOGBWSIFYFM-UHFFFAOYSA-N

Canonical SMILES

C=CN(C=C)C=O

Origin of Product

United States

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